

Introduction: The Role of 2-Methoxy-4-picoline in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methoxy-4-methylpyridine**

Cat. No.: **B011731**

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2-Methoxy-4-picoline, also known as **2-methoxy-4-methylpyridine**, is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of high-value chemical entities. [1] Its unique electronic and steric properties, conferred by the electron-donating methoxy group at the 2-position and the methyl group at the 4-position, make it a versatile building block in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its physical properties is not merely academic; it is fundamental to its practical application. These properties govern critical process parameters, including reaction kinetics, purification strategies, formulation, storage, and safety protocols. This guide provides a comprehensive analysis of the core physical characteristics of 2-Methoxy-4-picoline, blending established data with predictive analysis and outlining the experimental methodologies required for their validation.

Core Physical and Chemical Properties: An Executive Summary

The fundamental properties of 2-Methoxy-4-picoline are summarized below. It is critical to note the distinction between experimentally verified data and computationally predicted values, which await experimental confirmation but provide valuable estimations for process design.

Property	Value	Data Type	Source(s)
IUPAC Name	2-methoxy-4-methylpyridine	Systematic	[2]
Synonyms	2-Methoxy-4-picoline	Trivial	[2]
CAS Number	100848-70-2	Experimental	[2] [3]
Molecular Formula	C ₇ H ₉ NO	Experimental	[2]
Molecular Weight	123.15 g/mol	Calculated	[2]
Appearance	Clear, colorless to pale yellow liquid	Experimental	Chem-Impex
Boiling Point	152-153 °C (at 760 mmHg)	Experimental	[3]
Melting Point	< 0 °C (Estimated)	Inferred	[4] [5]
Density	1.001 ± 0.06 g/cm ³ (at 20°C)	Predicted	ChemicalBook
Refractive Index (n ²⁰ /D)	1.4990 - 1.5030	Predicted	ChemicalBook
Flash Point	53 °C	Experimental	ChemicalBook

Section 1: Thermal Properties

The thermal behavior of a compound is paramount for its purification, handling, and use in thermally sensitive reactions.

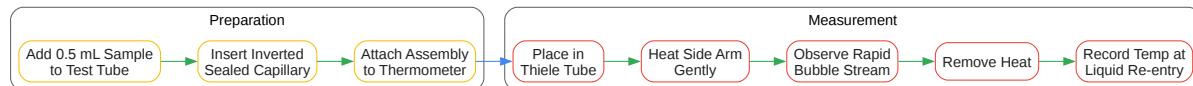
Boiling Point

The experimentally determined boiling point of 2-Methoxy-4-picoline is 152-153 °C at atmospheric pressure.[\[3\]](#) This moderately high boiling point is consistent with its molecular weight and the polar nature of the pyridine ring. This property is the cornerstone of its purification via fractional distillation, allowing for efficient separation from lower-boiling starting materials or higher-boiling impurities.

This micro-scale method is ideal for determining the boiling point with minimal sample consumption. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.

Methodology:

- **Sample Preparation:** Place 0.5 mL of 2-Methoxy-4-picoline into a small test tube (e.g., a Durham tube).
- **Capillary Insertion:** Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the test tube containing the sample.
- **Assembly:** Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- **Heating:** Place the assembly into a Thiele tube filled with mineral oil, ensuring the heat-transfer fluid is above the level of the sample but below the opening of the test tube.
- **Observation:** Heat the side arm of the Thiele tube gently with a micro-burner. Observe the capillary tube. A slow stream of bubbles will begin to emerge as the air inside expands.
- **Equilibrium:** Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates the vapor pressure of the sample has exceeded the atmospheric pressure.
- **Measurement:** Remove the heat source. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.



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Caption: Workflow for Thiele Tube Boiling Point Determination.

Melting Point

While one supplier database lists a melting point of 136 °C, this is inconsistent with the substance's observed state as a liquid at ambient temperatures and is considered erroneous. The true melting point is necessarily below room temperature. For context, the parent compound, 2-picoline, has a melting point of -70 °C.^[5] It is reasonable to infer that 2-Methoxy-4-picoline possesses a similarly low melting point, a property primarily of concern for cryogenic storage or reactions conducted at very low temperatures.

Section 2: Density and Refractive Index

These intensive properties are invaluable for quality control, identity confirmation, and calculating molar concentrations without resorting to weighing.

Density

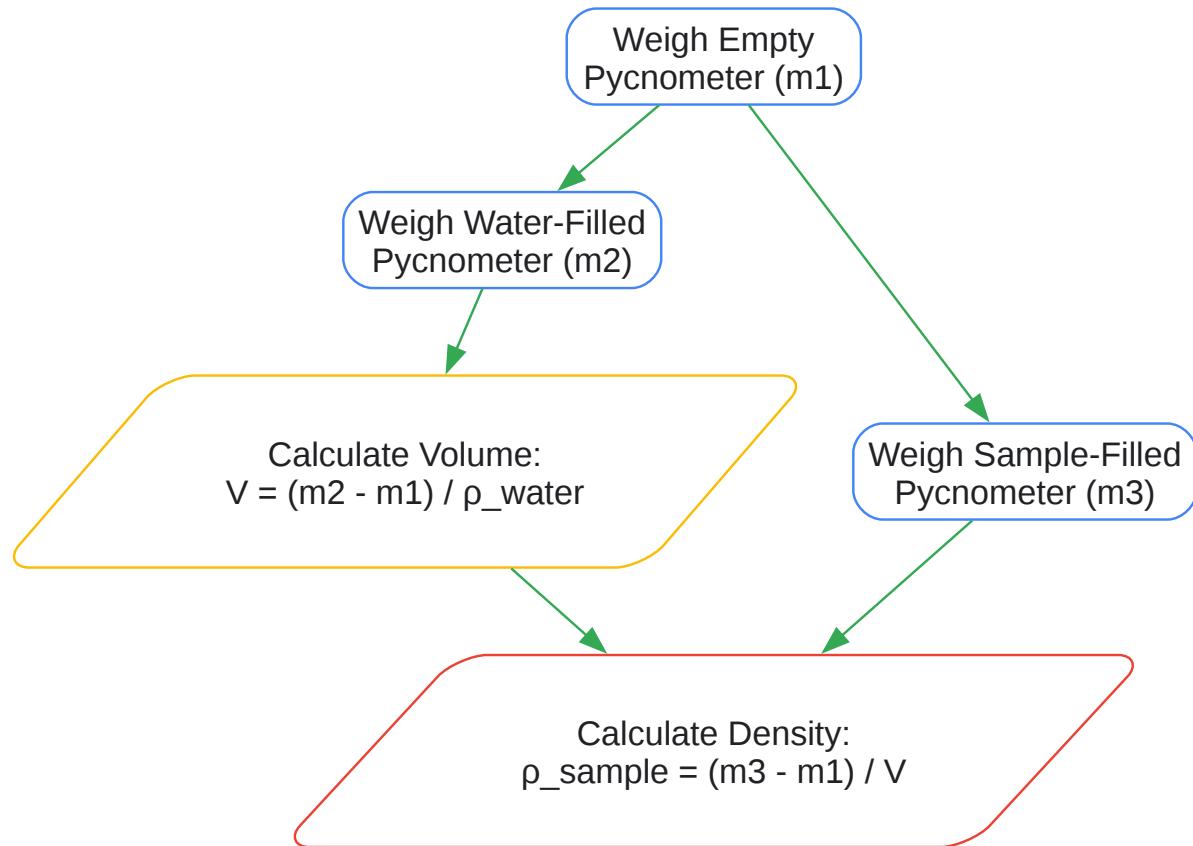
The predicted density is approximately 1.001 g/cm³.^[3] This value, slightly greater than water, is influenced by the compact, nitrogen-containing aromatic ring. Experimental verification is crucial for accurate process calculations.

This method provides high accuracy by precisely measuring the mass of a known, fixed volume of the liquid.

Methodology:

- Calibration: Thoroughly clean and dry a pycnometer. Measure and record its mass (m_1).
- Reference: Fill the pycnometer with deionized water of a known temperature and record the mass (m_2). The density of water (ρ_{water}) at this temperature is known from literature.
- Sample Measurement: Empty, clean, and dry the pycnometer. Fill it with 2-Methoxy-4-picoline at the same temperature and record the mass (m_3).
- Calculation:
 - Mass of water = $m_2 - m_1$

- Volume of pycnometer = $(m_2 - m_1) / \rho_{\text{water}}$
- Mass of sample = $m_3 - m_1$
- Density of sample (ρ_{sample}) = $(m_3 - m_1) / \text{Volume of pycnometer}$



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Caption: Gravimetric workflow for density determination using a pycnometer.

Refractive Index

The predicted refractive index is in the range of 1.4990 - 1.5030. This value, a measure of how light bends when passing through the liquid, is highly sensitive to purity. A deviation from the established value for a pure sample can indicate the presence of contaminants.

Section 3: Solubility Profile (Predictive Analysis)

While quantitative solubility data for 2-Methoxy-4-picoline is not widely published in peer-reviewed literature, a robust scientific prediction can be made by analyzing its molecular structure.

The molecule possesses both polar and non-polar characteristics.

- **Polar Features:** The pyridine ring nitrogen and the ether oxygen are lone-pair donors, capable of acting as hydrogen bond acceptors. This imparts polarity to the molecule.
- **Non-polar Features:** The aromatic ring itself, along with the methyl and methoxy alkyl groups, contributes non-polar, hydrophobic character.

Predicted Solubility:

- **In Water:** The parent compounds, picolines, are miscible with water.[\[6\]](#) The methoxy group may slightly increase hydrophobicity compared to a simple methyl group, but the presence of two hydrogen bond accepting sites suggests 2-Methoxy-4-picoline should exhibit moderate to good solubility in water.
- **In Polar Organic Solvents (Ethanol, Methanol, DMSO):** The compound is expected to be highly soluble, likely miscible, in these solvents due to favorable dipole-dipole interactions.[\[1\]](#)
- **In Non-polar Organic Solvents (Hexane, Toluene):** Solubility is expected to be lower than in polar solvents but still significant due to the non-polar regions of the molecule.

Section 4: Spectroscopic Signature (Predictive Analysis)

No experimentally verified spectra for 2-Methoxy-4-picoline are available in major public databases. The following analysis is a prediction based on fundamental spectroscopic principles and comparison with structurally similar compounds. This serves as a guide for researchers to confirm the identity of synthesized material.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations characteristic of its functional groups. Comparison with a detailed study on the isomer 2-methoxy-6-methylpyridine lends confidence

to these predictions.^[7]

- $\sim 3100\text{-}3000\text{ cm}^{-1}$ (Aromatic C-H Stretch): Weak to medium absorptions characteristic of the C-H bonds on the pyridine ring.
- $\sim 2950\text{-}2850\text{ cm}^{-1}$ (Aliphatic C-H Stretch): Medium to strong absorptions from the methyl and methoxy groups.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$ (C=C and C=N Ring Stretch): Multiple strong bands characteristic of the pyridine aromatic system.
- $\sim 1250\text{-}1200\text{ cm}^{-1}$ (Asymmetric C-O-C Stretch): A strong, characteristic band for the aryl-alkyl ether linkage.
- $\sim 1050\text{-}1000\text{ cm}^{-1}$ (Symmetric C-O-C Stretch): A medium to strong band, also from the ether group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The molecule has five distinct proton environments.

- Signal 1 (H6): $\sim 8.0\text{-}8.2$ ppm, doublet. This proton is adjacent to the ring nitrogen, making it the most deshielded aromatic proton.
- Signal 2 (H5): $\sim 6.6\text{-}6.8$ ppm, doublet. This proton is ortho to the electron-donating methoxy group and will be significantly shielded.
- Signal 3 (H3): $\sim 6.5\text{-}6.7$ ppm, singlet (or very small doublet). This proton is meta to the methoxy group and ortho to the methyl group.
- Signal 4 (Methoxy -OCH₃): $\sim 3.9\text{-}4.0$ ppm, singlet, integrating to 3H. Typical chemical shift for a methoxy group attached to an aromatic ring.
- Signal 5 (Methyl -CH₃): $\sim 2.2\text{-}2.4$ ppm, singlet, integrating to 3H. Typical chemical shift for a methyl group on a pyridine ring.

The molecule has six chemically non-equivalent carbon atoms.

- C2 (bearing $-\text{OCH}_3$): ~163-165 ppm. Highly deshielded due to direct attachment to both the ring nitrogen and an oxygen atom.
- C6: ~147-149 ppm. Deshielded due to proximity to the nitrogen atom.
- C4 (bearing $-\text{CH}_3$): ~145-147 ppm. Quaternary carbon, deshielded by the methyl group and its position in the ring.
- C5: ~115-117 ppm. Shielded by the ortho methoxy group.
- C3: ~110-112 ppm. Shielded by the para methoxy group.
- Methoxy ($-\text{OCH}_3$): ~53-55 ppm. Typical shift for an sp^3 carbon in a methoxy group.
- Methyl ($-\text{CH}_3$): ~18-21 ppm. Typical shift for an sp^3 carbon in a methyl group attached to an aromatic ring.

Section 5: Safety and Handling

Based on aggregated GHS data, 2-Methoxy-4-picoline presents several hazards that necessitate careful handling.[\[2\]](#)

- Hazards:
 - Flammable: It is a flammable liquid and vapor (H226).
 - Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
 - Respiratory Irritant: May cause respiratory irritation (H335).
- Recommended Handling:
 - Work in a well-ventilated chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
 - Keep away from heat, sparks, and open flames.

- Store in a tightly sealed container in a cool, dry place, preferably refrigerated at 0-8°C.

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- To cite this document: BenchChem. [Introduction: The Role of 2-Methoxy-4-picoline in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011731#physical-properties-of-2-methoxy-4-picoline]

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